
2(3H)-Furanone, dihydro-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The addition of a trimethylsilyl group to the furanone structure enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- typically involves the reaction of a furanone derivative with a trimethylsilyl reagent. One common method is the silylation of dihydrofuranone using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized furanone derivatives with various substituents.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
2(3H)-Furanone, dihydro-3-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Uniqueness: The presence of the trimethylsilyl group in 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- imparts unique properties such as increased stability, reactivity, and lipophilicity compared to its analogs. These characteristics make it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
57025-69-1 |
|---|---|
Molecular Formula |
C7H14O2Si |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
3-trimethylsilyloxolan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,3)6-4-5-9-7(6)8/h6H,4-5H2,1-3H3 |
InChI Key |
LMGFTOCAPJBUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
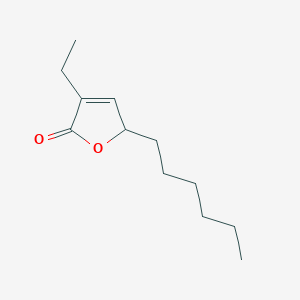
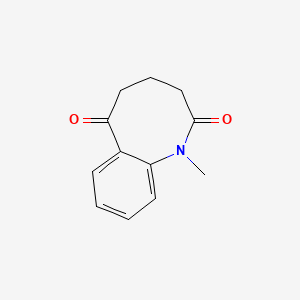
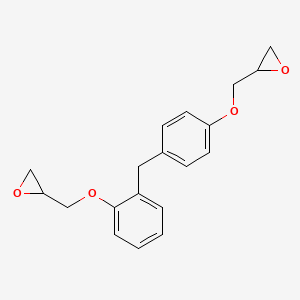

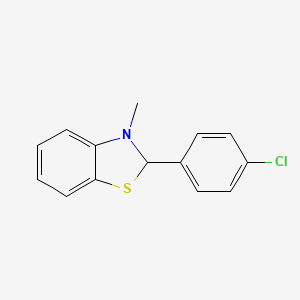
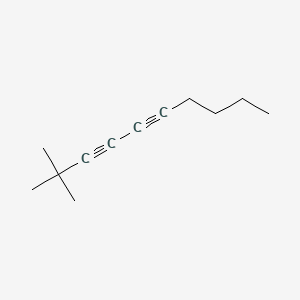
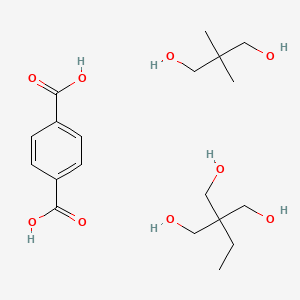
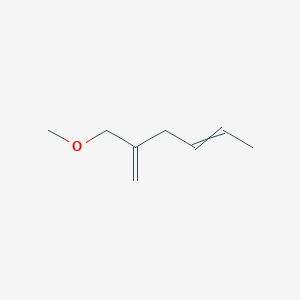
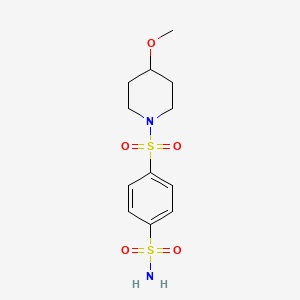
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
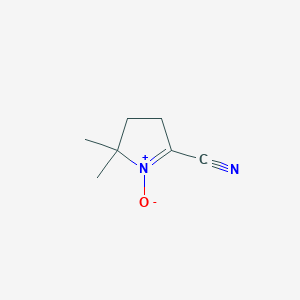
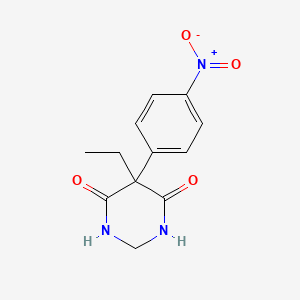
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
